molecular formula C23H21NO2 B11540296 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate

Cat. No.: B11540296
M. Wt: 343.4 g/mol
InChI Key: BANCLKMDOKHKKU-UHFFFAOYSA-N
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Description

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex aromatic structure with imine and ester functional groups, making it a subject of interest in synthetic organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate typically involves a multi-step process:

    Formation of the Imine Intermediate: The initial step involves the condensation of 2,4-dimethylbenzaldehyde with aniline to form the imine intermediate. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid under reflux conditions.

    Esterification: The imine intermediate is then reacted with 4-methylbenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are typically used.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential as therapeutic agents, particularly in the design of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate exerts its effects depends on its specific application. For instance, in biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imine group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under physiological conditions, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenol
  • 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl acetate
  • 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl propionate

Uniqueness

Compared to similar compounds, 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate stands out due to its specific ester functional group, which can influence its reactivity and potential applications. The presence of the 4-methylbenzoate moiety may also impart unique physical and chemical properties, such as solubility and stability, making it suitable for specific industrial and research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

[4-[(2,4-dimethylphenyl)iminomethyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C23H21NO2/c1-16-4-9-20(10-5-16)23(25)26-21-11-7-19(8-12-21)15-24-22-13-6-17(2)14-18(22)3/h4-15H,1-3H3

InChI Key

BANCLKMDOKHKKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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